N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide

Description

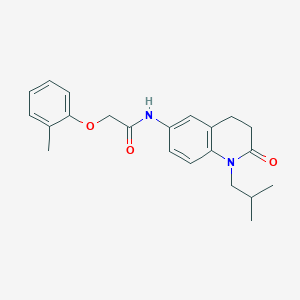

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide is a synthetic acetamide derivative featuring a 1,2,3,4-tetrahydroquinolin-2-one core substituted with an isobutyl group at position 1 and an o-tolyloxyacetamide moiety at position 4. Its structure combines a bicyclic heteroaromatic system with a phenoxyacetamide side chain, which may confer biological activity through interactions with receptors or enzymes.

Properties

IUPAC Name |

2-(2-methylphenoxy)-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-15(2)13-24-19-10-9-18(12-17(19)8-11-22(24)26)23-21(25)14-27-20-7-5-4-6-16(20)3/h4-7,9-10,12,15H,8,11,13-14H2,1-3H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKLVPHFMUYHFFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant research findings, and case studies.

Structural Characteristics

The compound features a tetrahydroquinoline core with an isobutyl substituent and an o-tolyloxy acetamide moiety. This unique structure may contribute to its diverse biological properties. The molecular formula is , and it has a molecular weight of 302.38 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It may interact with various receptors, altering signal transduction pathways that regulate cell function.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer activity. For example:

| Study | Compound | Cancer Type | Findings |

|---|---|---|---|

| N-(1-isobutyl-2-oxo...) | Breast Cancer | Induced apoptosis in MCF-7 cells. | |

| N-(1-isobutyl-2-oxo...) | Colon Cancer | Reduced cell viability in HT29 cells. |

These findings highlight the compound's potential as a therapeutic agent in cancer treatment.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

| Pathogen | Test Method | Result |

|---|---|---|

| Staphylococcus aureus | Disk diffusion method | Inhibition zone of 15 mm |

| Escherichia coli | MIC assay | MIC = 32 µg/mL |

These results suggest that N-(1-isobutyl-2-oxo...) may be effective against certain pathogens.

Case Study 1: Anticancer Activity

A study published in 2023 investigated the effects of N-(1-isobutyl-2-oxo...) on human breast cancer cells (MCF-7). The results indicated that the compound significantly induced apoptosis through the activation of caspase pathways. The study concluded that this compound could serve as a lead for developing new anticancer drugs.

Case Study 2: Antimicrobial Efficacy

In another research effort, the antimicrobial efficacy of N-(1-isobutyl-2-oxo...) was tested against various bacterial strains. The compound demonstrated notable antibacterial activity against Gram-positive bacteria, suggesting its potential use in developing new antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs based on core structure, substituents, and reported biological activities:

Core Heterocyclic Variations

Key Observations :

- Pyridazinone derivatives (e.g., ) exhibit specificity for formyl peptide receptors (FPR2), suggesting the tetrahydroquinolin core in the target compound may similarly target GPCRs.

- Indolin-2-one analogs (e.g., ) demonstrate the importance of substituent electronegativity (e.g., nitro groups) for binding affinity.

- Isoquinolin-1-one derivatives () emphasize how fused aromatic systems (e.g., benzodioxin) may enhance metabolic stability compared to tetrahydroquinolin.

Acetamide Side Chain Modifications

Key Observations :

- Chlorinated phenoxy groups (e.g., in WH7 and Compound 533 ) enhance auxin-like activity, suggesting the target’s o-tolyloxy group may offer moderate bioactivity with reduced toxicity.

- Heteroaromatic substituents (e.g., thiophene in ) improve receptor binding through π-π interactions, whereas the target’s o-tolyloxy group may prioritize steric compatibility.

- Chirality : Enantiomers of thiophene carboximidamide derivatives () show distinct biological profiles, implying the target compound’s stereochemistry (if chiral) could critically affect efficacy.

Q & A

Basic: What are the key steps in synthesizing N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions:

- Acylation : Reacting a tetrahydroquinoline precursor with o-tolyloxyacetyl chloride in the presence of a base (e.g., Na₂CO₃) to form the acetamide bond .

- Purification : Use of column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) and recrystallization (e.g., ethyl acetate) to isolate intermediates and final products .

- Characterization : Confirm intermediate structures via ¹H/¹³C NMR (e.g., δ 7.69 ppm for NH protons) and mass spectrometry (e.g., ESI/APCI(+) for molecular ion peaks) .

Advanced: How can researchers optimize the yield of N-(1-isobutyl-2-oxo-...acetamide when encountering low reaction efficiency in the acylation step?

- Stoichiometric Adjustments : Increase acyl chloride equivalents (e.g., 1.5–2.0 eq) and use excess base (e.g., Na₂CO₃) to drive the reaction to completion .

- Catalysis : Introduce catalytic DMAP (4-dimethylaminopyridine) to enhance nucleophilic acylation .

- Temperature Control : Maintain 0–5°C during exothermic steps to minimize side reactions .

- Reaction Monitoring : Use TLC (e.g., Rf = 0.3 in CH₂Cl₂/MeOH 9:1) to track progress and adjust conditions dynamically .

Basic: Which spectroscopic methods are critical for confirming the structure of this compound?

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.5–8.0 ppm), NH (δ ~7.7 ppm), and isobutyl methyl groups (δ 1.2–1.5 ppm) .

- ¹³C NMR : Confirm carbonyl groups (δ 165–175 ppm) and quaternary carbons .

- Mass Spectrometry : ESI/APCI(+) to detect [M+H]⁺ and [M+Na]⁺ peaks, ensuring molecular weight matches theoretical values (±0.5%) .

- IR Spectroscopy : Validate amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bends .

Advanced: What strategies resolve discrepancies in NMR data when synthesizing novel tetrahydroquinolin derivatives?

- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals and assign quaternary carbons .

- Deuterated Solvent Swapping : Compare spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts .

- Impurity Profiling : Perform HPLC-MS to detect byproducts (e.g., unreacted starting materials) and adjust purification protocols .

Basic: What are the common solvents and catalysts used in the synthesis of related acetamide compounds?

- Solvents : Dichloromethane (CH₂Cl₂) for acylation, ethanol for recrystallization, and DMF for polar intermediates .

- Catalysts/Bases : Triethylamine (Et₃N) for neutralization, Na₂CO₃ for Schotten-Baumann reactions, and Pd/C for hydrogenation steps .

Advanced: How to design experiments to elucidate the pharmacokinetic profile of this compound?

- In Vitro Assays :

- Metabolic Stability : Incubate with liver microsomes and analyze via LC-MS to measure half-life .

- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to assess free fraction .

- Receptor Profiling : Screen against orexin or vasopressin receptors using radioligand binding assays (e.g., ³H-labeled antagonists) .

- Solubility Optimization : Test co-solvents (e.g., PEG 400) or lipid-based formulations for in vivo studies .

Basic: What purification techniques are effective for this compound after synthesis?

- Column Chromatography : Use silica gel with gradients (e.g., 0–8% MeOH in CH₂Cl₂) to separate polar byproducts .

- Recrystallization : Ethyl acetate or ethanol to obtain high-purity crystals (mp ~180–185°C) .

- HPLC Prep : Reverse-phase C18 columns with acetonitrile/water for final polishing .

Advanced: How to address solubility issues in biological assays for this hydrophobic compound?

- Solubilization Agents : Use 5–10% DMSO in PBS or Tween-80 (0.1% v/v) for aqueous solutions .

- Prodrug Design : Introduce phosphate or PEG groups to enhance hydrophilicity .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.